pKa Shift from 5-Fluoro Substitution
The predicted acid dissociation constant (pKa) of methyl 2-amino-5-fluoro-6-methoxynicotinate is 0.43 ± 0.10, which is approximately 2.0 log units lower than the predicted pKa of the comparator methyl 2-amino-6-methoxynicotinate (2.47 ± 0.50), which lacks the 5-fluoro substituent . This substantial difference arises from the strong electron-withdrawing inductive effect (-I) of the fluorine atom at the 5-position, which stabilizes the conjugate base of the ring nitrogen or the amino group.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 0.43 ± 0.10 |
| Comparator Or Baseline | Methyl 2-amino-6-methoxynicotinate (CAS 1227048-93-2), predicted pKa = 2.47 ± 0.50 |
| Quantified Difference | Δ pKa ≈ -2.04 (target compound is more acidic by approximately 100-fold in Ka terms) |
| Conditions | Predicted values from ACD/Labs or analogous computational algorithms as reported in chemical databases |
Why This Matters
A 2-log unit pKa difference determines whether the pyridine nitrogen is protonated at physiological pH, directly impacting solubility, membrane permeability, and target-binding electrostatics that cannot be replicated by non-fluorinated analogs.
